4-[(4-Methylpiperidin-4-yl)methyl]morpholine
Description
4-[(4-Methylpiperidin-4-yl)methyl]morpholine (CAS: 1208090-98-5) is a tertiary amine featuring a morpholine ring linked to a 4-methylpiperidine moiety via a methylene bridge. It is commonly utilized as a pharmaceutical intermediate or ligand in organic synthesis due to its nitrogen-rich heterocyclic structure . Key properties include:
- Molecular Formula: C₁₁H₂₂N₂O (free base); C₁₀H₂₂Cl₂N₂O (dihydrochloride salt)
- Molecular Weight: 198.30 g/mol (free base); 257.20 g/mol (dihydrochloride)
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-[(4-methylpiperidin-4-yl)methyl]morpholine |
InChI |
InChI=1S/C11H22N2O/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13/h12H,2-10H2,1H3 |
InChI Key |
JOBGQESUECMKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves several steps. One common method includes the reaction of 4-methylpiperidine with formaldehyde and morpholine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-[(4-Methylpiperidin-4-yl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-[(4-Methylpiperidin-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Sulfonylmorpholine Derivatives
describes three sulfonyl-substituted morpholine derivatives (Table 1):
Their lower melting points suggest reduced crystallinity compared to the target compound.
Coumarin–Morpholine Hybrids
A coumarin–morpholine ether (Table 3, Ref. ) demonstrated potent MAO-B inhibitory activity (IC₅₀ = 0.12 µM) via π-interactions with Tyr398 and hydrogen bonding with Cys172 .
Comparison : The target compound lacks the coumarin scaffold, which is critical for MAO-B inhibition. This highlights the role of conjugated aromatic systems in enzyme targeting.
Pyrimidine-Linked Morpholines
and describe pyrimidine-containing morpholine derivatives:
- Compound 80 (): 4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine. Synthesized via Suzuki coupling (Pd catalysis, microwave heating) .
Comparison : The target compound lacks pyrimidine or sulfanyl groups, which are pivotal for binding to GABA receptors or kinase domains. Its piperidine-methyl group may instead favor interactions with amine transporters or ion channels.
Sulfanyl-Pyrimidinyl Morpholines
and highlight derivatives like 4-(sulfanyl-pyrimidin-4-ylmethyl)morpholine, patented as GABA ligands for anxiety and epilepsy . These feature sulfur atoms that enhance lipophilicity and metabolic stability.
Comparison : The absence of sulfur in the target compound limits its resemblance to these CNS-active agents but may improve solubility.
Thieno-Pyrimidine Morpholines
describes 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS: 1146955-37-4), a kinase inhibitor. Its thieno-pyrimidine core enables π-stacking with hydrophobic enzyme pockets .
Comparison : The target compound’s simpler structure lacks the fused heterocycles required for kinase inhibition but may offer synthetic accessibility.
Biological Activity
4-[(4-Methylpiperidin-4-yl)methyl]morpholine, a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol, features a morpholine ring substituted with a 4-methylpiperidine moiety. This structural configuration grants it unique properties that are being explored for various therapeutic applications, particularly in medicinal chemistry and materials science. The compound's biological activity is under investigation, focusing on its interactions with specific enzymes and receptors.
The compound is characterized by:
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- Structural Features : Contains both morpholine and piperidine functionalities, enhancing its versatility.
Current research indicates that 4-[(4-Methylpiperidin-4-yl)methyl]morpholine may interact with various biological targets, including:
- Enzymes : Potential interactions with enzymes involved in metabolic pathways.
- Receptors : Binding affinity studies suggest it may influence cellular pathways related to proliferation and differentiation.
The precise mechanisms remain to be fully elucidated, but initial findings point towards significant potential in drug development.
Biological Activity
The compound has shown promising biological activities in preliminary studies, including:
- Antimicrobial Properties : Initial assays indicate potential efficacy against certain bacterial strains.
- Anticancer Activity : In vitro studies are being conducted to assess its effects on cancer cell lines, particularly focusing on its ability to inhibit proliferation and induce apoptosis.
Case Studies
- Antiproliferative Assay : A study evaluating the compound's effect on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.
- Interaction with NMT : Research on N-myristoyltransferase (NMT), a target for Trypanosoma brucei, indicated that derivatives similar to 4-[(4-Methylpiperidin-4-yl)methyl]morpholine could enhance potency against this enzyme, contributing to the development of novel antitrypanosomal therapies .
Comparative Analysis
A comparison of structural analogs reveals the uniqueness of 4-[(4-Methylpiperidin-4-yl)methyl]morpholine:
| Compound Name | Structural Features |
|---|---|
| 4-(1-Benzylpiperidin-4-yl)morpholine | Contains a benzyl group instead of methyl |
| Morpholin-4-yl derivatives | Share the morpholine structure but differ in substitutions |
| Piperidine derivatives | Contain piperidine rings but lack morpholine moiety |
This table illustrates how the dual moiety structure of the compound enhances its potential applications compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
